3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-4H-1,2,4-triazole
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Overview
Description
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-4H-1,2,4-triazole is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the nitro group and the methyl substituents on the pyrazole ring can significantly influence the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)-4H-1,2,4-triazole .
Scientific Research Applications
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-4H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the triazole and pyrazole rings can form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole: Lacks the nitro group, which can affect its reactivity and biological activity.
3-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)-4H-1,2,4-triazole: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
The presence of the nitro group in 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-4H-1,2,4-triazole makes it unique compared to its analogs. The nitro group can participate in redox reactions and influence the compound’s electronic properties, making it a valuable scaffold for drug development and material science.
Properties
IUPAC Name |
5-(3,5-dimethyl-4-nitropyrazol-1-yl)-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O2/c1-4-6(13(14)15)5(2)12(11-4)7-8-3-9-10-7/h3H,1-2H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVQXAGBNLVELI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NC=NN2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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